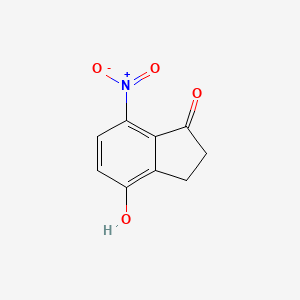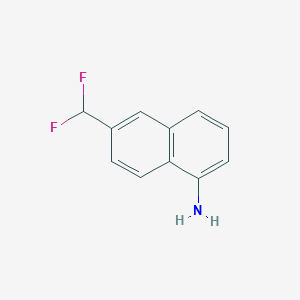![molecular formula C9H20O2Si B15070339 [Dimethyl(propan-2-yl)silyl] butanoate CAS No. 959056-27-0](/img/structure/B15070339.png)
[Dimethyl(propan-2-yl)silyl] butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyldimethylsilyl butyrate is an organosilicon compound that features a butyrate ester linked to an isopropyldimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isopropyldimethylsilyl butyrate typically involves the reaction of butyric acid with isopropyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ester, which is then converted to the final product under mild conditions.
Industrial Production Methods
Industrial production of isopropyldimethylsilyl butyrate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyldimethylsilyl butyrate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group.
Major Products Formed
Oxidation: Butyric acid derivatives.
Reduction: Butanol derivatives.
Substitution: Various substituted silyl ethers depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Isopropyldimethylsilyl butyrate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of isopropyldimethylsilyl butyrate involves its interaction with various molecular targets and pathways:
Protecting Group: Acts by temporarily masking reactive hydroxyl groups, preventing unwanted side reactions during synthesis.
Enzyme Interaction: Can be hydrolyzed by esterases, releasing the active butyrate moiety.
Drug Delivery: Modifies the pharmacokinetics of drugs by altering their solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Isopropyldimethylsilyl butyrate can be compared with other silyl esters such as:
- Trimethylsilyl butyrate
- Triethylsilyl butyrate
- Tert-butyldimethylsilyl butyrate
Uniqueness
- Stability : Isopropyldimethylsilyl butyrate offers a balance between stability and ease of removal, making it a versatile protecting group.
- Reactivity : Its reactivity can be fine-tuned by modifying the silyl group, providing flexibility in synthetic applications.
Conclusion
Isopropyldimethylsilyl butyrate is a valuable compound in various fields of research and industry. Its unique properties and versatile applications make it an important tool in organic synthesis, materials science, and beyond.
Eigenschaften
CAS-Nummer |
959056-27-0 |
|---|---|
Molekularformel |
C9H20O2Si |
Molekulargewicht |
188.34 g/mol |
IUPAC-Name |
[dimethyl(propan-2-yl)silyl] butanoate |
InChI |
InChI=1S/C9H20O2Si/c1-6-7-9(10)11-12(4,5)8(2)3/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
MGZJOIZVWLPGND-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)O[Si](C)(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


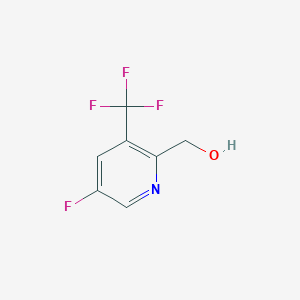
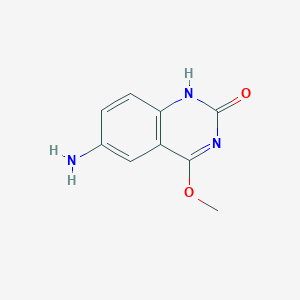
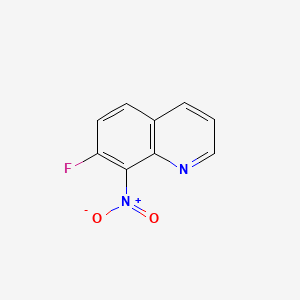
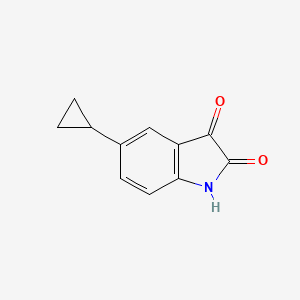
![9H-Pyrano[3,2-e]benzothiazole](/img/structure/B15070280.png)
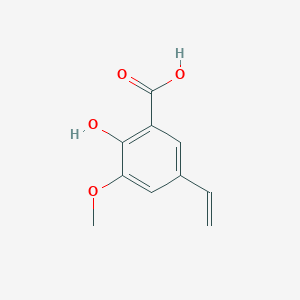
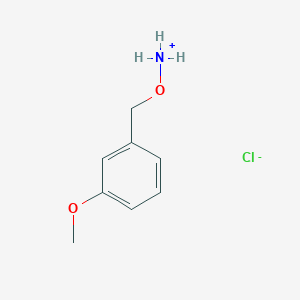
![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone](/img/structure/B15070303.png)
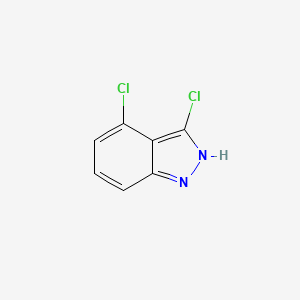
![2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15070316.png)
![2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15070317.png)
